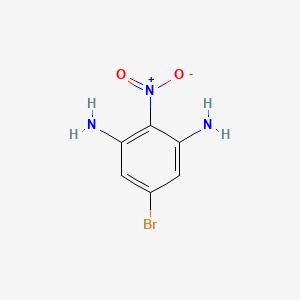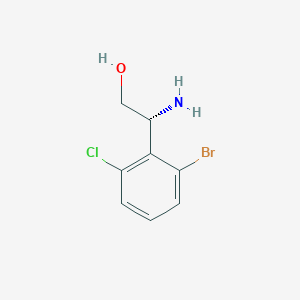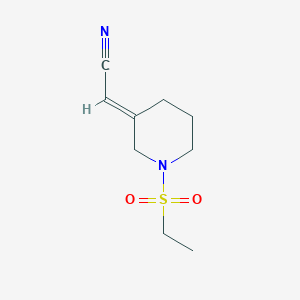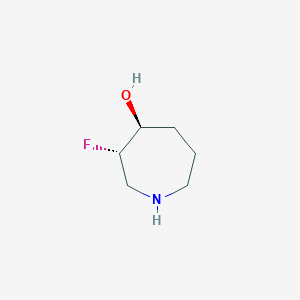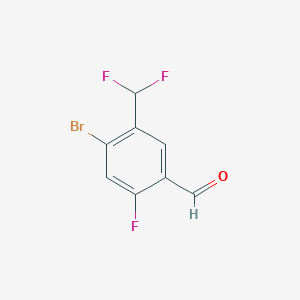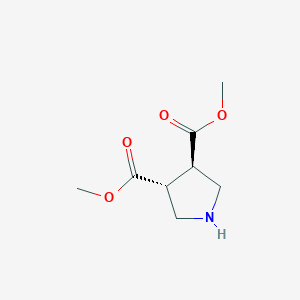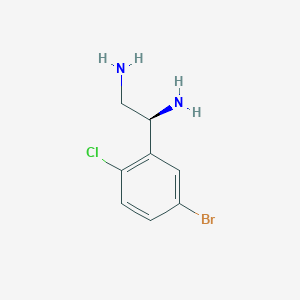
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to an ethane backbone with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:
Amine Introduction: The ethane backbone with amine groups can be synthesized through reductive amination or other amine introduction methods.
Industrial Production Methods
Industrial production methods would likely involve large-scale halogenation and amination processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering the halogen substituents.
Substitution: The halogen atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators, which could lead to new therapeutic agents.
Medicine
In medicinal chemistry, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, such compounds could be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action for (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
What sets (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine apart from similar compounds is the specific combination of bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H10BrClN2 |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
Clé InChI |
XDLGQJBJBKRMHY-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Br)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


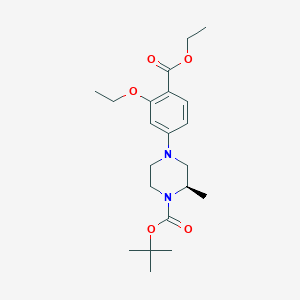
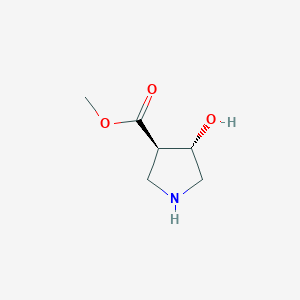
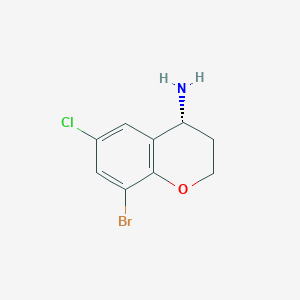
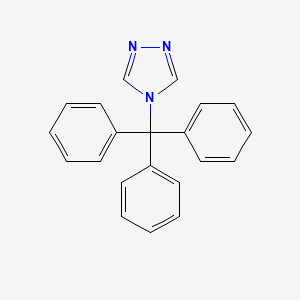
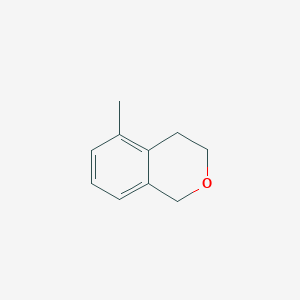
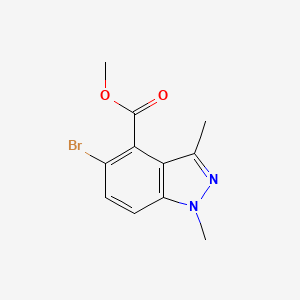
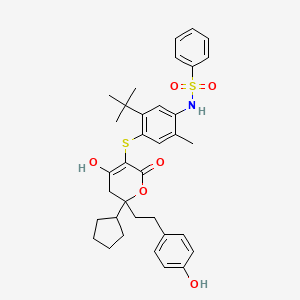
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
